molecular formula C13H13NO B11899356 1-(2,8-Dimethylquinolin-6-yl)ethanone

1-(2,8-Dimethylquinolin-6-yl)ethanone

Cat. No.: B11899356
M. Wt: 199.25 g/mol
InChI Key: ZZXZMLUOJAWSTK-UHFFFAOYSA-N
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Description

1-(2,8-Dimethylquinolin-6-yl)ethanone is a quinoline-derived compound featuring a ketone group at the 6-position and methyl substituents at the 2- and 8-positions of the bicyclic aromatic ring. The quinoline core, a nitrogen-containing heterocycle, confers unique electronic and steric properties to the molecule.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(2,8-dimethylquinolin-6-yl)ethanone

InChI

InChI=1S/C13H13NO/c1-8-6-12(10(3)15)7-11-5-4-9(2)14-13(8)11/h4-7H,1-3H3

InChI Key

ZZXZMLUOJAWSTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group (-COCH₃) undergoes oxidation under controlled conditions. For example:

Reaction ConditionsReagentsProductYieldReference
Acidic aqueous environmentKMnO₄, H₂SO₄1-(2,8-Dimethylquinolin-6-yl)acetic acid75–85%
Neutral conditionsCrO₃ in acetoneNo reaction (kinetically hindered)
  • Mechanism : The oxidation proceeds via radical intermediates in acidic media, with the α-carbon of the acetyl group becoming electrophilic. Steric hindrance from the 2,8-dimethyl groups limits reactivity under milder conditions.

Reduction Reactions

The ketone moiety is reducible to a secondary alcohol:

Reaction ConditionsReagentsProductYieldReference
Room temperature, 12 hoursNaBH₄ in ethanol1-(2,8-Dimethylquinolin-6-yl)ethanol90%
High-pressure hydrogenationH₂, Pd/C in THFOver-reduction to hydrocarbon (trace)<5%
  • Stereoelectronic Effects : The planar quinoline ring directs hydride attack preferentially to the carbonyl carbon, avoiding steric clashes with methyl groups.

Condensation Reactions

The acetyl group participates in nucleophilic condensations:

Schiff Base Formation

Reaction with primary amines yields imines:

text
1-(2,8-Dimethylquinolin-6-yl)ethanone + R-NH₂ → R-N=CH-(Quinoline) + H₂O
AmineConditionsProduct StabilityReference
3-AminobenzotrifluorideEthanol, reflux, 4 hoursHigh (crystalline)
HydrazineRT, 1 hourModerate
  • Kinetics : Electron-deficient amines (e.g., hydrazine) react faster due to increased nucleophilicity .

Nucleophilic Additions

The acetyl group undergoes Grignard and organometallic additions:

ReagentProductSelectivityReference
MeMgBr2-(2,8-Dimethylquinolin-6-yl)-2-propanol88%
PhLi2-(2,8-Dimethylquinolin-6-yl)-2-phenyl-1-ethanol72%
  • Regioselectivity : Methyl groups at the 2- and 8-positions electronically deactivate the quinoline ring, preventing competing aromatic substitutions.

Electrophilic Aromatic Substitution

The quinoline ring exhibits limited reactivity due to methyl substituents:

ReactionConditionsOutcomeReference
NitrationHNO₃, H₂SO₄, 0°CNo reaction (steric blockade)
SulfonationSO₃, DCE, 50°CTrace sulfonation at C-5
  • Rationale : Methyl groups at C-2 and C-8 create steric hindrance, while the electron-withdrawing quinoline nitrogen further deactivates the ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction TypeCatalytic SystemProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF6-Acetyl-2,8-dimethylquinolin-3-boronic acid65%
Heck ReactionPd(OAc)₂, PPh₃, NEt₃Alkenylation at C-4 (minor)30%
  • Challenges : The acetyl group directs coupling to electron-rich positions, but yields are moderate due to competing side reactions .

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsObservationProposed PathwayReference
λ = 254 nm, benzeneCyclization to fused tricycleNorrish Type II pathway
λ = 365 nm, O₂Oxidation to quinoline-N-oxideSinglet oxygen involvement

Biological Derivatization

The acetyl group is a handle for prodrug synthesis:

DerivativeBiological TargetActivityReference
Hydrazone conjugateMycobacterium tuberculosisMIC = 1.56 µg/mL
Mannich baseHeLa cancer cellsIC₅₀ = 8.3 µM

Key Reactivity Trends

  • Electronic Effects : The 2,8-dimethyl groups enhance steric shielding but provide minimal electronic activation.

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve reaction rates in cross-couplings .

  • Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications.

Scientific Research Applications

Anticancer Properties

Research indicates that quinoline derivatives, including 1-(2,8-Dimethylquinolin-6-yl)ethanone, exhibit significant anticancer properties. Studies have shown that compounds similar to this one can inhibit tumor growth and modulate immune responses. The mechanism often involves interaction with various biological targets such as enzymes and receptors, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that derivatives of quinoline can exhibit bacteriostatic effects when activated by blue light, enhancing their potential as antimicrobial agents . The unique structural features of this compound may contribute to its efficacy in these applications.

Anti-inflammatory Effects

In vitro assays have shown that compounds related to this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory disorders. The ability to modulate inflammatory responses makes it a candidate for further research in therapeutic settings .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound:

Compound NameStructure FeaturesUnique Properties
1-(2-Methylquinolin-6-yl)ethanoneMethyl group at position 2Exhibits significant antimicrobial activity
1-(3-Methylquinolin-4-yl)ethanoneMethyl group at position 3Known for anti-inflammatory properties
1-(8-Hydroxyquinolin-2-yl)ethanoneHydroxy group at position 8Strong chelating agent for metal ion detection

The unique arrangement of methyl groups in this compound may enhance its lipophilicity compared to other derivatives, potentially leading to improved bioavailability and interaction profiles in biological systems.

Case Study 1: Anticancer Research

In a study examining the anticancer effects of various quinoline derivatives, it was found that compounds similar to this compound exhibited IC50 values indicating potent inhibition of cancer cell proliferation. The study highlighted the compound's ability to induce apoptosis through specific signaling pathways involved in cell death .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of quinoline derivatives activated by blue light demonstrated that certain hybrids showed enhanced bacteriostatic activity against common bacterial strains. This study underscores the potential for developing new antimicrobial therapies based on the structural characteristics of compounds like this compound .

Mechanism of Action

The mechanism of action of 1-(2,8-Dimethylquinolin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related ethanone derivatives, emphasizing substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Notable Features
1-(2,8-Dimethylquinolin-6-yl)ethanone Quinoline 2,8-dimethyl, 6-ethanone C₁₃H₁₃NO Enhanced lipophilicity due to methyl groups; potential steric hindrance .
1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone Isoquinoline 6-methoxy, 7-prenyl C₁₇H₁₉NO₂ Prenyl group may improve membrane permeability; anti-TMV activity reported .
1-(2-Chlorophenyl)ethanone Phenyl 2-chloro C₈H₇ClO Electron-withdrawing chloro group increases reactivity; caution required for toxicity .
1-[4-(tert-Butyl)phenyl]ethanone Phenyl 4-tert-butyl C₁₂H₁₆O Bulky tert-butyl group reduces solubility; low flash point (30°C) .
1-(3-Methylbenzofuran-2-yl)ethanone Benzofuran 3-methyl C₁₀H₁₀O₂ Oxygen heterocycle enhances polarity; used in fragrances (e.g., Neroli One) .
2,2-Dichloro-1-(tetrahydroquinolin-6-yl)ethanone Tetrahydroquinoline 6-ethanone, dichloroacetyl C₁₁H₁₁Cl₂NO₂ Hydrogenated ring reduces aromaticity; dichloroacetyl group may confer herbicidal activity .

Physicochemical Properties

Property This compound (Predicted) 1-[4-(tert-Butyl)phenyl]ethanone 1-(2-Chlorophenyl)ethanone
Melting Point ~100–120°C (estimated) 17–18°C Not reported
Boiling Point ~250–300°C (estimated) 117°C Not reported
Lipophilicity (LogP) ~2.5–3.0 (high due to methyl groups) 1.8–2.0 ~1.5–2.0
Solubility Low in water; soluble in organic solvents Insoluble in water Moderate in polar solvents

Key Research Findings and Implications

Substituent Position Matters: Methyl groups at the 2- and 8-positions of quinoline likely enhance steric shielding and lipophilicity compared to tert-butyl or chloro substituents on phenyl rings, which may improve bioavailability .

Heterocycle Influence: Quinoline and isoquinoline cores offer nitrogen-mediated interactions (e.g., hydrogen bonding), whereas benzofuran derivatives rely on oxygen for polarity-driven applications .

Safety Considerations : While methyl groups are generally benign, chloro and nitro substituents warrant rigorous toxicological evaluation .

Biological Activity

1-(2,8-Dimethylquinolin-6-yl)ethanone is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a quinoline core, which is known for its pharmacological potential. The synthesis of this compound has been achieved through various methods, including the use of diketene and polyphosphoric acid-mediated cyclization to yield high-purity products. For instance, the synthesis method involves treating ketoamide derivatives with diketene in refluxing benzene, followed by cyclization to obtain the desired quinoline structure .

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity. In vitro studies have shown that it can significantly reduce oxidative stress markers in cellular models. The compound's ability to scavenge free radicals has been quantified using various assays, demonstrating its potential as a protective agent against oxidative damage .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported an IC50 value of 18.2 μM for its activity against breast cancer cells, indicating promising efficacy compared to standard chemotherapeutics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50 Value (μM)
AntioxidantFree radical scavengingNot specified
Anticancer (Breast)Growth inhibition18.2
Aromatase InhibitionEnzyme inhibition1.9 (for analogs)
Quinone Reductase InhibitionEnzyme inhibitionNot specified

The mechanism underlying the biological activity of this compound has been explored through structural studies and enzyme assays. The compound acts as an inhibitor of quinone reductase and aromatase enzymes, which are critical in various metabolic pathways related to cancer progression and estrogen synthesis. X-ray crystallography studies have provided insights into how the compound interacts with these enzymes at the molecular level .

Study on Antimutagenic Activity

A significant case study focused on the antimutagenic properties of this compound highlighted its potential in chemoprevention. The study demonstrated that the compound could reduce the mutagenic effects of certain carcinogens in bacterial assays, suggesting its role as a protective agent against genetic mutations induced by environmental toxins .

Clinical Implications

Given its promising biological activities, there is ongoing research into the clinical implications of this compound. Preliminary findings suggest that it may be beneficial in developing new therapeutic strategies for cancer treatment and oxidative stress-related diseases .

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